Absolute STT3B Selectivity: C-19 Eliminates STT3A Inhibition Unlike NGI-1 and Analog C-18
In the Halo3N glycosylation reporter assay using isogenic HEK293 STT3A-knockout and STT3B-knockout cell lines, C-19 (10 µM, 24 h) exhibited zero detectable STT3A inhibitory activity. Under identical conditions, the parent compound NGI-1 inhibited both STT3A and STT3B comparably, while the close structural analog C-18 (containing a thiazole-2-carboxamide substituent instead of benzamide) retained partial STT3A inhibition [1]. This defines C-19 as the only compound in the tested 17-analog panel with complete STT3A sparing.
| Evidence Dimension | STT3A catalytic subunit inhibition (Halo3N reporter) |
|---|---|
| Target Compound Data | 0% STT3A inhibition at 10 µM, 24 h |
| Comparator Or Baseline | NGI-1: significant STT3A inhibition at 10 µM; C-18: partial STT3A inhibition at 10 µM |
| Quantified Difference | C-19: complete abrogation of STT3A activity vs. NGI-1 (dual inhibition) and C-18 (partial inhibition) |
| Conditions | HEK293 STT3A-ko and STT3B-ko cell lines; Halo3N reporter assay; 10 µM compound; 24 h treatment |
Why This Matters
Complete STT3A sparing eliminates confounding off-target glycosylation effects, enabling unambiguous attribution of phenotypes to STT3B inhibition—a prerequisite for target validation studies.
- [1] Rinis N, Golden JE, Marceau CD, Carette JE, Van Zandt MC, Gilmore R, Contessa JN. Editing N-Glycan Site Occupancy with Small-Molecule Oligosaccharyltransferase Inhibitors. Cell Chem Biol. 2018. Figure 4C-D; Figure 5A-C; Results text: 'C19 did not show any STT3A inhibitory activity at all.' View Source
